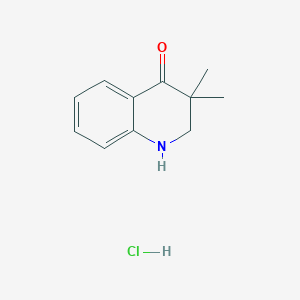
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride is a chemical compound with the molecular formula C11H14ClNO It is a derivative of quinoline, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride typically involves the reaction of ketones with 2-alkynylanilines in the presence of p-toluenesulfonic acid monohydrate as a promoter. The reaction is carried out in ethanol at reflux conditions . Another method involves the hydrogenation of quinoline-4-one using catalysts such as palladium or platinum .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrogenated forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts is commonly used.
Substitution: Halogenating agents or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, hydrogenated quinolines, and substituted quinolines, depending on the specific reaction conditions and reagents used .
科学的研究の応用
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
類似化合物との比較
Similar Compounds
2,3-Dihydro-1H-quinolin-4-one: A similar compound with a slightly different structure.
4-Hydroxyquinoline: Another quinoline derivative with different functional groups.
2,2,3-Substituted-2,3-dihydroquinolin-4(1H)-ones: Compounds with similar core structures but different substituents
Uniqueness
3,3-Dimethyl-2,3-dihydro-1H-quinolin-4-one hydrochloride is unique due to its specific substitution pattern, which can impart distinct chemical and biological properties.
特性
IUPAC Name |
3,3-dimethyl-1,2-dihydroquinolin-4-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c1-11(2)7-12-9-6-4-3-5-8(9)10(11)13;/h3-6,12H,7H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVADFILSDCUZPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=CC=CC=C2C1=O)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-[3-(4-ethylbenzenesulfonyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2866623.png)
![2-{[(3,5-dimethylisoxazol-4-yl)methyl]thio}-8-methoxy-5-methyl-3-propyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/new.no-structure.jpg)
![O-[(2,4-difluorophenyl)methyl]hydroxylamine](/img/structure/B2866626.png)
![N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3,4-dimethylbenzamide hydrochloride](/img/structure/B2866627.png)
![N-(4-chlorophenyl)-N'-[3-cyano-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-yl]urea](/img/structure/B2866629.png)
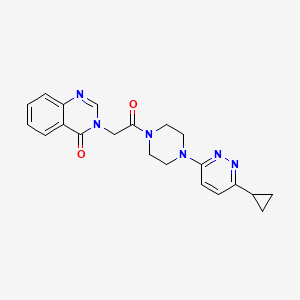
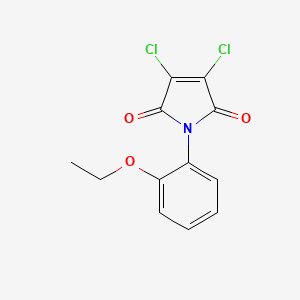
![N-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2866637.png)
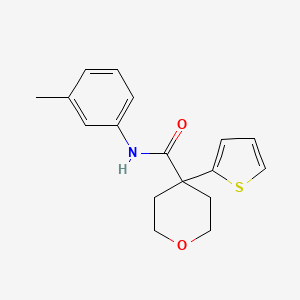
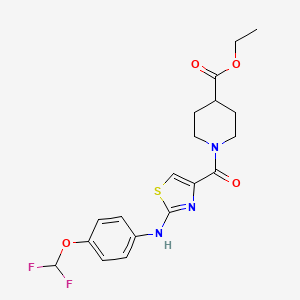
![1-methyl-1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2866641.png)
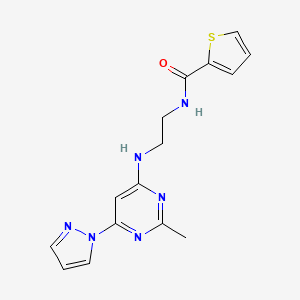
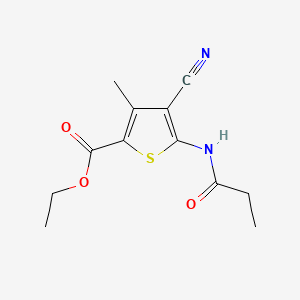
![N-{5-benzyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-yl}-4-methoxybenzamide hydrochloride](/img/structure/B2866645.png)
